molecular formula C₆H₁₀Cl₂N₂O₂ B155171 4,6-Diaminoresorcinol dihydrochloride CAS No. 16523-31-2

4,6-Diaminoresorcinol dihydrochloride

Cat. No. B155171
CAS RN: 16523-31-2
M. Wt: 213.06 g/mol
InChI Key: KUMOYHHELWKOCB-UHFFFAOYSA-N
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Description

4,6-Diaminoresorcinol dihydrochloride (DRDH) is a chemical compound that serves as a crucial monomer in the synthesis of high-performance polymers such as poly(p-phenylene-2,6-benzobisoxazole) (PBO) fibers, which are known for their exceptional tensile strength, stiffness, and thermal stability . The compound is synthesized from various starting materials, including resorcinol and 1,2,3-trichlorobenzene, through a series of chemical reactions including sulfonation, nitration, hydrolysis, and catalytic hydrogenation .

Synthesis Analysis

The synthesis of DRDH involves multiple steps, starting with the sulfonation of resorcinol to produce 2,4,6-trisulfonateresorcine, followed by nitration to obtain 2-sulfonic-4,6-dinitroresorcine. Subsequent hydrolysis yields 4,6-dinitroresorcinol, which is then reduced to 4,6-diaminoresorcinol with a purity of over 99% . An alternative synthesis route starts with 1,2,3-trichlorobenzene, which undergoes nitration, hydrolysis, and catalytic hydrogenation to produce DRDH . Modifications to the traditional synthesis route have been proposed to overcome defects such as difficult operation control and contamination by inorganic salts .

Molecular Structure Analysis

The molecular structure of DRDH is characterized by the presence of two amino groups attached to a resorcinol ring. This structure is pivotal for its reactivity and ability to form polymers with high-performance properties . The compound's structure has been confirmed through various analytical techniques, including FTIR spectroscopy, elemental analysis, and NMR spectroscopy .

Chemical Reactions Analysis

DRDH is involved in several chemical reactions, particularly in the formation of polymers. It reacts with aromatic tetracarboxylic dianhydrides to form high Tg polyimides containing pendant phenolic hydroxyl groups through a one-step solution polymerization process . Additionally, DRDH is used to synthesize PBO by solution polycondensation with terephthalic acid in polyphosphoric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of DRDH are influenced by its molecular structure. It exhibits high solubility in amide solvents and dilute aqueous bases, and the polyimides derived from it show high glass transition temperatures and significant water uptake . The stabilization of DRDH from acids like hydrochloric acid and phosphoric acid has been studied to prevent its degradation and improve its handling characteristics . The recrystallization of DRDH in hydrochloric acid has been optimized to achieve high purity, which is essential for the synthesis of high-quality PBO fibers .

Scientific Research Applications

Synthesis and Purity

  • Synthesis from Trichlorobenzene : 4,6-Diaminoresorcinol dihydrochloride can be synthesized from 1,2,3-trichlorobenzene. This process involves confirmation of intermediates and the final product through various analyses like FT-IR and elemental analysis. The use of phosphoric acid aqueous medium instead of acetic acid-sodium acetate system in the catalytic hydrogenation step effectively solves the contamination issue from inorganic salts, resulting in high purity monomer for poly(p-phenylenebenzobisoxazole) (PBO) synthesis (Chao, 2003).

  • Different Synthesis Methods : Another synthesis method starting from resorcinol involves sulfonating, nitrating, hydrolyzing, and reducing steps to achieve over 99% purity. This method offers a reliable way to synthesize 4,6-diaminoresorcinol dihydrochloride with enhanced purity (Ye Dan-yin, 2014).

Refinement and Application in Polymer Synthesis

  • Recrystallization in Hydrochloric Acid : The refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid helps in obtaining highly purified dihydrochloride (DRDH). Factors such as the volumetric ratio of hydrochloric acid to crude crystalloid, recrystallizing time and temperature, and stirring speed are critical in this process. This refined DRDH is crucial for the synthesis of poly(p-phenylene-2,6-benzobisoxazole)(PBO) fibers (Xia, 2006).

Derivatives and Stability

  • Stable Derivatives and Applications : Facile sulfur-assisted carbonylation of 4,6-diaminoresorcinol with carbon monoxide results in stable derivatives useful for production, storage, and transportation stages of ZYLON (PBO fiber). This process yields benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone in a quantitative yield (Mizuno et al., 2012).

Quantitative Analysis and Acid Stabilization

  • Quantitative Analysis by Conductometric Titration : The purity of 4,6-diaminoresorcinol dihydrochloride can be accurately analyzed using conductometric titration. This method offers clear turning points and good repeatability with an RSD less than 0.49% (Dai Li-jun, 2004).

  • Acid Stabilization for Polymerization : Stabilizing 4,6-diaminoresorcinol from hydrochloric and phosphoric acid is vital for polymerization characters. This stabilized form is used for synthesizing high molecular weight poly(p-phenylenebenzobisoxazole)(PBO) (Han Zhe-wen, 2009).

Safety And Hazards

4,6-Diaminoresorcinol dihydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects .

Future Directions

4,6-Diaminoresorcinol dihydrochloride may be used as a precursor in the synthesis of poly(p-phenylene benzobisoxazole) (PBO) and poly(2,6-naphthalenebenzobisoxazole) (Naph-2,6-PBO), which have high tensile strength, high stiffness, and high thermal stability .

properties

IUPAC Name

4,6-diaminobenzene-1,3-diol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O2.2ClH/c7-3-1-4(8)6(10)2-5(3)9;;/h1-2,9-10H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMOYHHELWKOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884916
Record name 4,6-Diaminoresorcinol dihydrochloride
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Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grey or purple solid; [Sigma-Aldrich MSDS]
Record name 4,6-Diaminoresorcinol dihydrochloride
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Product Name

4,6-Diaminoresorcinol dihydrochloride

CAS RN

16523-31-2
Record name 1,3-Benzenediol, 4,6-diamino-, hydrochloride (1:2)
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Record name 4,6-Diaminoresorcinol dihydrochloride
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Record name 1,3-Benzenediol, 4,6-diamino-, hydrochloride (1:2)
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Synthesis routes and methods I

Procedure details

A one-liter Hastalloy C autoclave equipped with a gas dispersion stirrer and cooling coil is charged with 117.3 g (0.5 mole) of 1,3-dihydroxy-2-chloro-4,6-dinitrobenzene, 400 ml of glacial acetic acid, 41 g (~0.5 mole) of NaOAc, ~7.0 g of 10 percent Pd/C and 100 ml of H2O. The sealed reactor is charged with 400 psi of H2 and the temperature is brought to 40° C. and maintained between 40°C.-50° C. during the course of the reaction. After a brief induction period, the uptake of hydrogen becomes extremely rapid and H2 pressure is maintained between 100-400 psi during the reaction. Upon completion, no further uptake of H2 is observed. The reactor is cooled to room temperature, opened and 400 ml of concentrated HCl containing ~10 g of SnC12.2H2O is added to the reaction mixture. The crude product with the catalyst is isolated by filtration. This material is dissolved in 200 g of H2O at 85° C. and the catalyst is removed by filtration. H2O (100-300 ml) is added to the filtrate along with 500 ml of HCl and the catalyst-free material is precipitated from the brown solution. Recrystallization may be carried out in the existing solvent or the semi-pure material can be isolated and air dried to afford 100 g of crude diamino resorcinol dihydrochloride, 4,6-diamino-1,3-benzenediol dihydrochloride (96.8 mole percent yield based on the 1,3-dihydroxy-2-chloro-4,6-dinitrobenzene).
Quantity
117.3 g
Type
reactant
Reaction Step One
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Quantity
41 g
Type
reactant
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0 (± 1) mol
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catalyst
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100 mL
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400 mL
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400 mL
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200 g
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solvent
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Synthesis routes and methods II

Procedure details

A 500 mL, 3-necked, round-bottomed flask is charged with 150 mL of water, 21.4 g (0.1 mole) of 5-methoxy-2,4-dinitrophenol and 1.0 g of 10% palladium on carbon catalyst. The reaction is stirred under a nitrogen atmosphere for 3 to 4 minutes. The stirred reaction mixture is heated to 55° C. and hydrogen gas is sparged below the surface of the reaction mixture. After 10 minutes, 19.8 g (0.2 mole) of concentrated HCl is added through the condenser while hydrogenation is continued for 4 hours. The catalyst is removed by filtration and the filtrate is passed into a solution consisting of 0.5 g of stannous chloride dihydrate and 25 mL of concentrated HCl. This solution is then saturated with dry HCl gas and charged to a 600 mL 5 Hastalloy B autoclave. The reactor is heated to 150° C. for 18 hours and cooled to 25° C. The resulting product is isolated by filtration and dried under nitrogen to yield 19.7 g (90% yield) of crude 4,6-diaminoresorcinol dihydrochloride.
Name
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
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Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2.5 g of 5-methoxy-2,4-diaminophenol and 25 mL of concentrated HCl is placed in a 45 mL Hastalloy C autoclave. The mixture is then heated to 140° C. for 16 hours at a pressure of about 200 psi. The reaction mixture is then cooled to 25° C., the reactor is vented and the product, a white solid, is filtered and dried to yield 1.2 g of crude 4,6-diaminoresorcinol dihydrochloride.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

30 g of crude 4,6-dinitroresorcin were recrystallized in 1,500 g of ethanol to obtain 24.1 g of purified 4,6-dinitroresorcin. Next, 4.0 g of this purified 4,6-dinitroresorcin were added to methanol, and 0.0396 g of 5% palladium carbon (a 50% wet product) was then added thereto, followed by hydrogenation at 60° C. under an average hydrogen pressure of 0.8 MPaG. The reaction mass was poured into a 5% aqueous hydrochloric acid solution containing 6,000 ppm of stannous chloride, and then filtered to remove the catalyst. Afterward, analysis was carried out by HPLC, and it was confirmed that desired 4,6-diaminoresorcin was produced in a yield of 96.2 mol %. The solvent was removed from the filtrate by an evaporator to obtain the crystals of crude 4,6-dinitroresorcin. The crystals were dissolved in 21.3 g of water containing 0.32 g of stannous chloride, and 0.2 g of activated carbon was added to the solution. Thereafter, the solution was stirred for 30 minutes and then filtered to remove the activated carbon. When 16.0 g of 36% hydrochloric acid were gradually added dropwise to the filtrate, the gradual deposition of crystals was observed. The crystals were collected by filtration and then dried at 50° C. under reduced pressure to obtain 3.03 g (yield=46.4%) of 4,6-diaminoresorcin dihydrochloride.
Quantity
4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
wet product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.0396 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
21.3 g
Type
solvent
Reaction Step Five
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

After the active carbon treatment, solids are deposited by salting out with addition of concentrated hydrochloric acid, and an amount of added hydrochloric acid may be 4-20 times by mole of 4,6-diaminoresorcinol. It is influenced by the amount of water from the economical viewpoint, but 4-8 times by mole are preferable. 4,6-Diaminoresorcinol dihydrochloride is obtained by drying after filtration.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diaminoresorcinol dihydrochloride
Reactant of Route 2
4,6-Diaminoresorcinol dihydrochloride
Reactant of Route 3
4,6-Diaminoresorcinol dihydrochloride
Reactant of Route 4
4,6-Diaminoresorcinol dihydrochloride
Reactant of Route 5
4,6-Diaminoresorcinol dihydrochloride
Reactant of Route 6
4,6-Diaminoresorcinol dihydrochloride

Citations

For This Compound
191
Citations
E Schab-Balcerzak, M Jikei, M Kakimoto - Polymer journal, 2003 - researchgate.net
Aromatic polybenzoxazoles (PBOs) are well known as high performance polymeric materials due to their excellent thermal stability, high solvent and chemical resistance, thermo-…
Number of citations: 21 www.researchgate.net
TM Moy, JE McGrath - Journal of Polymer Science Part A …, 1994 - Wiley Online Library
High T g polyimides containing pendant phenolic hydroxyl groups were synthesized in high molecular weight via one‐step solution polymerization of the dihydrochloride salt of 4,6‐…
Number of citations: 49 onlinelibrary.wiley.com
T Mizuno, T Nakai, M Mihara, T Ito - Heteroatom Chemistry, 2012 - Wiley Online Library
4,6‐Diaminoresorcinol, which is a raw material of ZYLON (PBO fiber), has an instability in air atmosphere. Therefore, very stable benzo[1,2‐d:5,4‐d']bis‐2(3H)‐oxazolone recognized a …
Number of citations: 5 onlinelibrary.wiley.com
JK Stille, ME Freeburger - Journal of Polymer Science Part A‐1 …, 1968 - Wiley Online Library
Two ladder polyphenoxazines have been prepared by the polymerization of 4,6‐diaminoresorcinol dihydrochloride (I) with 2,5‐dihydroxy‐p‐benzoquinone (III), or 2,5‐diacetoxy‐p‐…
Number of citations: 33 onlinelibrary.wiley.com
L Li, X Zhao, J Zhou, X Fan, X Chen… - Chinese Journal of …, 2004 - search.ebscohost.com
Aromatic polybenzoxazole (PBO) precursor, hydroxy-substituted polyenaminonitrile, was prepared by direct polycondensation of 1, 4-bis (1-chloro-2, 2-dicyanovinyl) benzene (CCB) …
Number of citations: 3 search.ebscohost.com
EW Choe, SN Kim - Macromolecules, 1981 - ACS Publications
Methods. Intrinsic viscosities were obtained from solutions in freshly distilled methanesulfonic acid (MSA) by extrapolation of „-1/c and In r¡ nJc to zero concentration. Polymer con-…
Number of citations: 244 pubs.acs.org
J Preston, Y Tropsha… - Polymer Engineering & …, 1994 - Wiley Online Library
Polyalkylenebenzoxazoles of high molecular weight (inherent viscosity values from 0.76 to 2.95) were prepared from 4,6‐diaminoresorcinol dihydrochloride and aliphatic diacids in …
VP Evstaf'ev, GI Braz, AY Yakubovich - Chemistry of Heterocyclic …, 1970 - Springer
To obtain benzodioxazole analogs of the polypyromellitimides and polymers with alternating pyromellitimide and benzodioxazole links, we have synthesized 2,6-di(paminophyl)benzo[1,…
Number of citations: 4 link.springer.com
C Pan, Q Wen, L Ma, X Qin, S Feng - New Journal of Chemistry, 2022 - pubs.rsc.org
Crocin, the main component of the gardenia yellow pigment, is a rare natural water-soluble carotenoid that is effective in treating many diseases owing to its excellent anti-oxidant …
Number of citations: 4 pubs.rsc.org
WF Wang, RR Hao, SL Yang, JH Jin… - Advanced Materials …, 2013 - Trans Tech Publ
Sulfonated Polybenzoxazoles (sPBO) with sulfonation degree ranging from 10% to 30% were synthesized from 4,6-diaminoresorcinol dihydrochloride (DAR), terephthalic acid (TPA), 5-…
Number of citations: 1 www.scientific.net

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